molecular formula C46H43Cl2FeNOP2Ru B15249399 (+)-Dichloro[(4R)-4-(i-propyl)-2-{(R)-2-(diphenylphosphino)ferrocenyl}oxazoline](triphenylphosphine)ruthenium(II)

(+)-Dichloro[(4R)-4-(i-propyl)-2-{(R)-2-(diphenylphosphino)ferrocenyl}oxazoline](triphenylphosphine)ruthenium(II)

Cat. No.: B15249399
M. Wt: 915.6 g/mol
InChI Key: RKBAYBDGVOXZHR-FXULVREGSA-L
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Description

(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) is a complex organometallic compound. It features a ruthenium center coordinated with dichloro ligands, a chiral oxazoline ligand, and a triphenylphosphine ligand. This compound is of significant interest in the field of catalysis, particularly in asymmetric synthesis due to its chiral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) typically involves the following steps:

    Preparation of the Chiral Oxazoline Ligand: The chiral oxazoline ligand is synthesized from the corresponding amino alcohol and a suitable carboxylic acid derivative under dehydrating conditions.

    Formation of the Ruthenium Complex: The chiral oxazoline ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of triphenylphosphine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Purification: The resulting complex is purified using chromatographic techniques to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can occur at the ruthenium center, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand substitution reactions can occur, where one or more ligands on the ruthenium center are replaced by other ligands. Common reagents for these reactions include phosphines, amines, and halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Phosphines, amines, halides, and other ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may yield lower oxidation state complexes or even free ligands.

Scientific Research Applications

(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.

    Biology: The compound’s chiral properties make it useful in studying biological processes that involve chiral molecules, such as enzyme catalysis and drug interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over molecular chirality is required.

Mechanism of Action

The mechanism by which (+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) exerts its effects involves coordination of the ruthenium center with substrates, facilitating various catalytic processes. The chiral oxazoline ligand plays a crucial role in inducing chirality in the reaction products. The molecular targets and pathways involved depend on the specific reactions being catalyzed, but generally involve the activation of substrates through coordination to the ruthenium center.

Comparison with Similar Compounds

Similar Compounds

  • Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolinerhodium(II)
  • Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineiridium(II)

Uniqueness

(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) is unique due to its specific combination of ligands and the ruthenium center, which provides distinct catalytic properties. Compared to similar compounds with rhodium or iridium centers, the ruthenium complex often exhibits different reactivity and selectivity, making it valuable for specific catalytic applications.

Properties

Molecular Formula

C46H43Cl2FeNOP2Ru

Molecular Weight

915.6 g/mol

InChI

InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q;;;;;;+2/p-2/t21-;;;;;;/m0....../s1

InChI Key

RKBAYBDGVOXZHR-FXULVREGSA-L

Isomeric SMILES

CC(C)[C@@H]1CO/C(=C\2/C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)/[N]1.C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Ru+2]

Canonical SMILES

CC(C)C1COC(=C2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[N]1.C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Ru+2]

Origin of Product

United States

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